(Z)-Cefdinir is a semi-synthetic antibiotic that belongs to the third generation of the cephalosporin class. It is primarily used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. Approved by the Food and Drug Administration in 1997, (Z)-Cefdinir is marketed under the brand name Omnicef and is indicated for conditions such as acute bacterial otitis media, sinusitis, community-acquired pneumonia, and skin infections . Its broad-spectrum activity is particularly notable against organisms resistant to first-line cephalosporins due to beta-lactamase production .
(Z)-Cefdinir was developed from earlier cephalosporins and has been extensively studied for its efficacy against various pathogens. Its chemical structure allows it to penetrate tissues effectively, making it suitable for treating systemic infections . The compound is synthesized through complex chemical processes that enhance its stability and antibacterial properties.
The synthesis of (Z)-Cefdinir involves several key steps that enhance its antibacterial properties. A notable method includes the condensation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetamido derivatives. This reaction typically occurs in the presence of solvents such as dimethylacetamide or tributylamine, which facilitate the formation of the desired amide product .
The molecular formula of (Z)-Cefdinir is . Its structural representation highlights a beta-lactam ring characteristic of cephalosporins, which is crucial for its antibiotic activity.
(Z)-Cefdinir participates in various chemical reactions typical for beta-lactam antibiotics:
The stability of (Z)-Cefdinir against beta-lactamases allows it to maintain efficacy against resistant strains, making it a valuable therapeutic agent in clinical settings .
(Z)-Cefdinir exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking process essential for cell wall integrity. This action leads to cell lysis and ultimately bacterial death.
The minimum inhibitory concentration (MIC) values for susceptible organisms are as follows:
Relevant data indicates that (Z)-Cefdinir has a plasma protein binding rate of approximately 60% to 70%, contributing to its pharmacokinetic profile .
(Z)-Cefdinir is widely used in clinical settings for treating various infections:
Its broad-spectrum activity makes it a preferred choice in cases where resistance to first-line antibiotics is suspected or confirmed .
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9